

The Discovery and Development of BSJ-04-132: A Selective CDK4 PROTAC Degradator

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Compound of Interest

Compound Name: BSJ-04-132

Cat. No.: B15621716

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BSJ-04-132 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. Developed from the CDK4/6 inhibitor ribociclib, **BSJ-04-132** represents a significant advancement in the targeted degradation of specific protein isoforms. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of **BSJ-04-132**, including detailed experimental protocols and quantitative data to support further research and development in the field of targeted protein degradation.

Introduction

Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6) are critical drivers of the G1 to S phase transition in the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While several small molecule inhibitors targeting the ATP-binding sites of CDK4 and CDK6 have been developed and approved, achieving selectivity between these highly homologous kinases has been a significant challenge.

The emergence of PROTAC technology offers a novel approach to overcome this limitation. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This

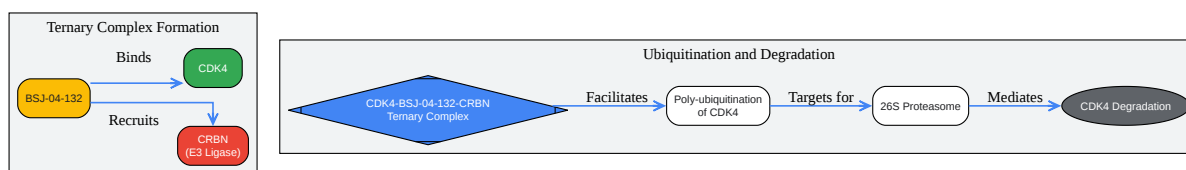
event-driven pharmacology can offer improved selectivity and a more profound and durable biological effect compared to traditional occupancy-based inhibitors.

BSJ-04-132 was developed as a selective CDK4 degrader. It is a hybrid molecule that links a ribociclib-based ligand for CDK4/6 with a ligand for the E3 ligase Cereblon (CRBN).[1] This design enables the recruitment of CRBN to CDK4, leading to its selective degradation.

Mechanism of Action

BSJ-04-132 functions by hijacking the ubiquitin-proteasome system to induce the degradation of CDK4. The molecule simultaneously binds to CDK4 and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK4. The polyubiquitinated CDK4 is then recognized and degraded by the 26S proteasome.[1]

A key feature of **BSJ-04-132** is its selectivity for CDK4 over CDK6 and other proteins, such as the neosubstrates of CRBN, IKZF1 and IKZF3.[1][2] This selectivity is achieved through the specific interactions within the ternary complex formed by **BSJ-04-132**, CDK4, and CRBN.



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Figure 1: Mechanism of **BSJ-04-132**-mediated CDK4 degradation.

Quantitative Data Biochemical Activity

BSJ-04-132 was evaluated for its inhibitory activity against CDK4/Cyclin D1 and CDK6/Cyclin D1.

Target	IC50 (nM)
CDK4/Cyclin D1	50.6[1]
CDK6/Cyclin D1	30[1]

Table 1: Biochemical inhibitory activity of **BSJ-04-132**.

Cellular Degradation Activity

The ability of **BSJ-04-132** to induce the degradation of CDK4 was assessed in various cell lines.

Cell Line	Treatment Conditions	Outcome
Jurkat (WT)	0.5 μ M	Maximum degradation of CDK4
Molt4	250 nM for 5 hours	Selective degradation of CDK4 over CDK6, IKZF1, and IKZF3[2]

Table 2: Cellular degradation profile of **BSJ-04-132**.

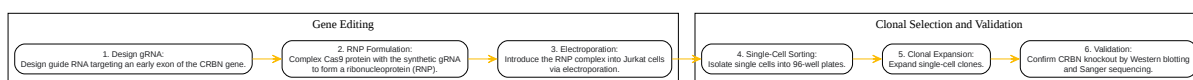
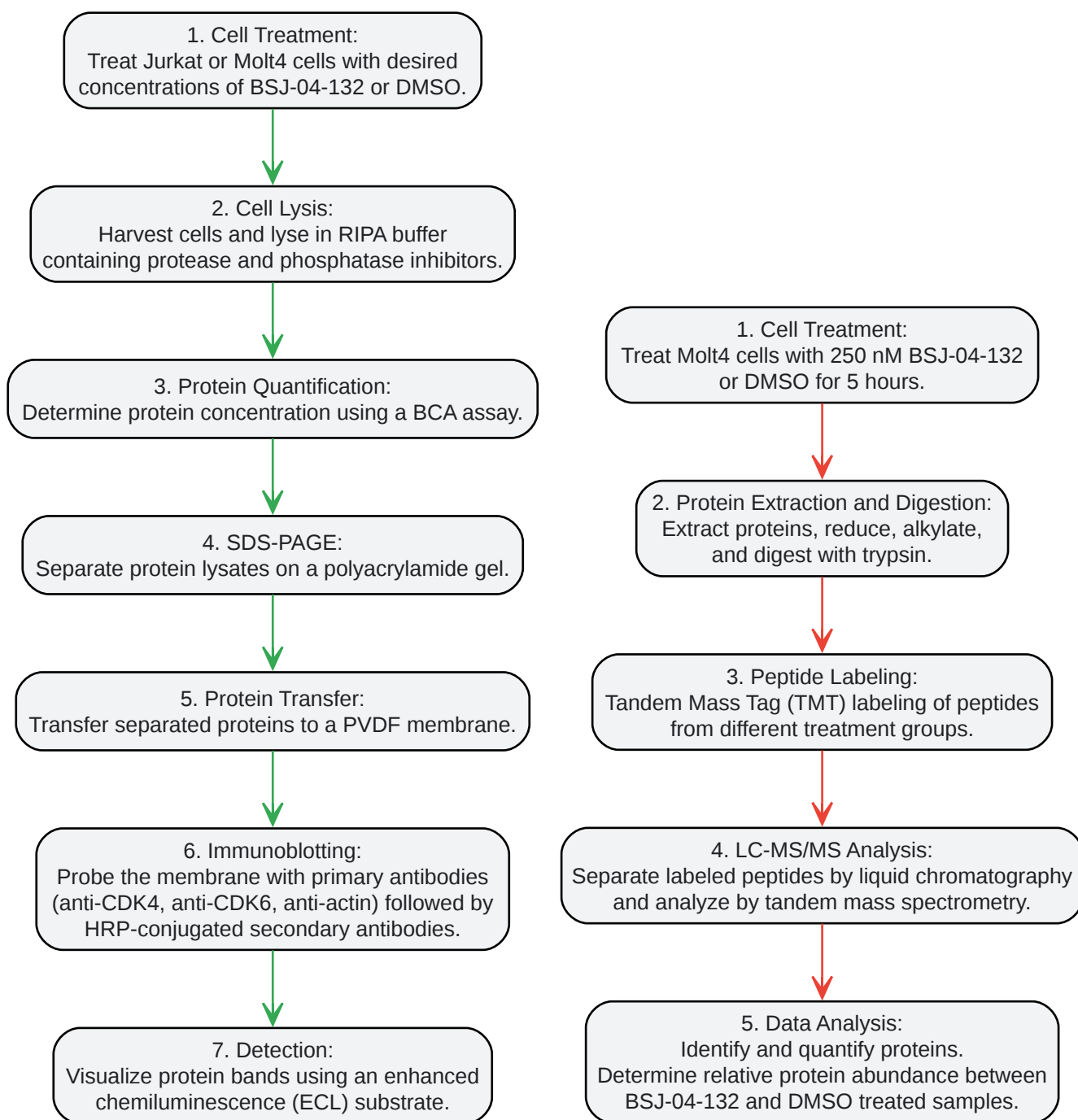
Experimental Protocols

Cell Culture

- Cell Lines: Jurkat and Molt4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

Western Blotting for Protein Degradation

This protocol describes the assessment of CDK4 protein levels following treatment with **BSJ-04-132**.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
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